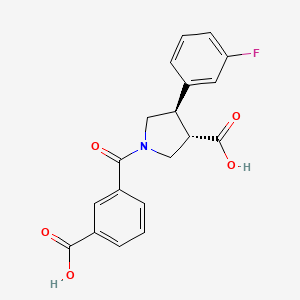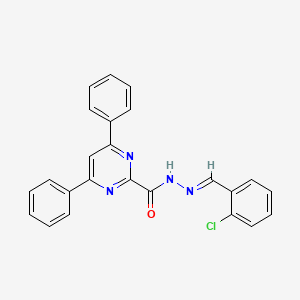![molecular formula C21H28N4O3 B5509571 8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509571.png)
8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazaspiro undecane derivatives typically involves multi-component reactions and spirocyclization techniques. For example, Ahmed et al. (2012) synthesized 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo-2,4-diazaspiro[5.5]undecane derivatives through a reaction without using a catalyst, indicating a method that could potentially apply to our compound of interest (Ahmed et al., 2012). Additionally, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, a method potentially relevant for synthesizing our target compound (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is often determined using techniques like X-ray diffraction and NMR. Zhu (2011) used single-crystal X-ray diffraction for structural characterization, which is a viable method for analyzing our compound's molecular structure (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, forming different functional groups. The work by Cordes et al. (2013) on 1,7-diazaspiro[5.5]undecane shows its reactions with electrophiles, forming spirocyclic adducts or tetrahydropyridine derivatives, which could be similar for our compound (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds are typically characterized through NMR spectroscopy. Zhang et al. (2008) used 1H and 13C NMR, among other techniques, to study 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecane-8-one, which might provide insights into our compound's physical properties (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are often determined through their reactivity and stability in various conditions. For instance, Rashevskii et al. (2020) explored the reactivity of similar compounds in the Castagnoli-Cushman reaction, which could be relevant for understanding the chemical properties of our target compound (Rashevskii et al., 2020).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , demonstrates the utility of spirocyclization techniques. Intramolecular spirocyclization of 4-substituted pyridines has been highlighted as a viable method for constructing diazaspiro[5.5]undecane derivatives, employing in situ activation of pyridine rings (Parameswarappa & Pigge, 2011). This chemical strategy is significant for generating complex structures relevant to medicinal chemistry and material science.
Pharmacological Applications
Antihypertensive Properties
Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives for antihypertensive screening indicates that certain substitutions on the spirolactam ring significantly influence antihypertensive activity. This suggests that derivatives of diazaspiro[5.5]undecane compounds, through careful modification, could be tailored for enhanced pharmacological effects (Clark et al., 1983).
Antibacterial Activity
Fluoroquinolone antibacterials substituted at the 7-position with diazaspiro[5.5]undecane derivatives have shown potent Gram-positive and Gram-negative activity. This showcases the potential of incorporating diazaspiro[5.5]undecane scaffolds into antibiotic agents, offering new avenues for combating resistant bacterial strains ([Culbertson et al., 1990](https://consensus.app/papers/quinolone-agents-substituted-7position-spiroamines-culbertson/650ce219645b542da0530e1ef9590cb5/?utm_source=chatgpt)).
Potential in Treating Chronic Kidney Diseases
The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as soluble epoxide hydrolase (sEH) inhibitors points to their application in treating chronic kidney diseases. One compound within this class demonstrated not only excellent sEH inhibitory activity but also favorable oral bioavailability and efficacy in lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014). This suggests that derivatives of "8-[(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one" could be promising candidates for novel treatments of chronic kidney diseases.
Orientations Futures
Propriétés
IUPAC Name |
8-[2-(2-oxopyrrolidin-1-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c26-18-3-1-11-23(18)14-20(28)24-12-2-7-21(15-24)8-4-19(27)25(16-21)13-17-5-9-22-10-6-17/h5-6,9-10H,1-4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGVDTWTVOXOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)




![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)
![7-methyl-2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5509581.png)